molecular formula C22H19N3O4 B243336 2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide

2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide

Cat. No. B243336
M. Wt: 389.4 g/mol
InChI Key: YXEBLZKXVRZCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide, also known as ML347, is a novel small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has shown promising results in scientific research and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide involves the inhibition of the Wnt signaling pathway by targeting the protein Dishevelled (Dvl). Dvl is a key regulator of the Wnt signaling pathway and is overexpressed in various cancers. 2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide binds to the PDZ domain of Dvl and disrupts the interaction between Dvl and Frizzled receptors, which leads to the inhibition of the Wnt signaling pathway.
Biochemical and Physiological Effects:
2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, 2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide in lab experiments include its specificity and potency in targeting the Wnt signaling pathway. 2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide has been shown to have minimal off-target effects and is highly selective for Dvl. The limitations of using 2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide in lab experiments include its solubility and stability issues, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the scientific research of 2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide. One potential direction is the development of 2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide as a therapeutic agent for various cancers. Another potential direction is the exploration of 2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, 2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease, and further research in this area is warranted. Finally, the optimization of 2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide's pharmacokinetics and bioavailability is an important future direction for the development of this compound as a therapeutic agent.

Synthesis Methods

The synthesis method of 2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide involves a multi-step process that includes the reaction of 2-methoxy-5-nitrobenzaldehyde with 2-amino-5-methoxybenzoic acid, followed by the reduction of the nitro group and the formation of the oxazole ring. The final step involves the coupling of the oxazole ring with 2-bromo-5-(2-methoxyphenyl)pyridine and the formation of the final product.

Scientific Research Applications

2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the Wnt signaling pathway. In inflammation research, 2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide has been shown to improve cognitive function and reduce neuroinflammation.

properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide

InChI

InChI=1S/C22H19N3O4/c1-13-6-4-7-15(19(13)28-3)21(26)24-16-12-14(9-10-17(16)27-2)22-25-20-18(29-22)8-5-11-23-20/h4-12H,1-3H3,(H,24,26)

InChI Key

YXEBLZKXVRZCLB-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC)OC

Origin of Product

United States

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